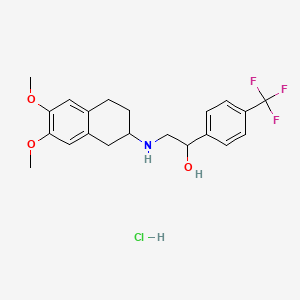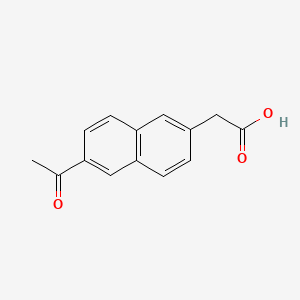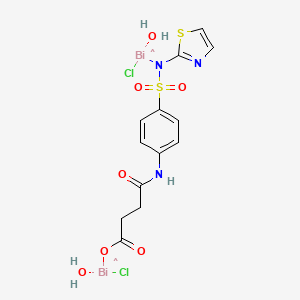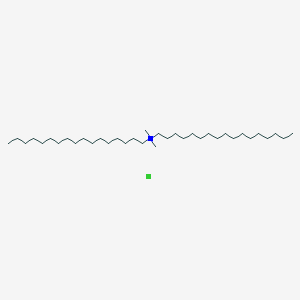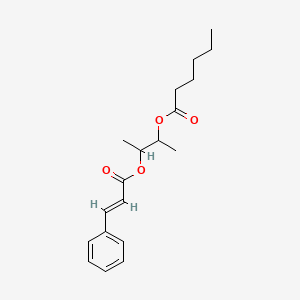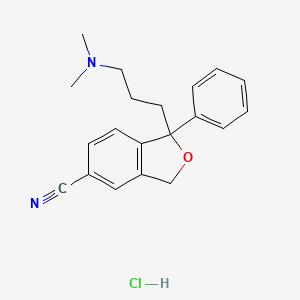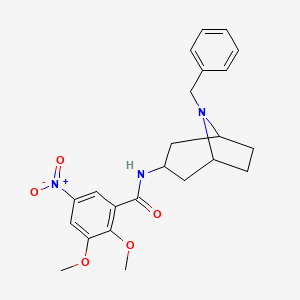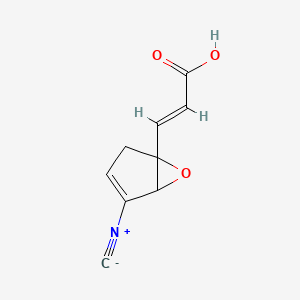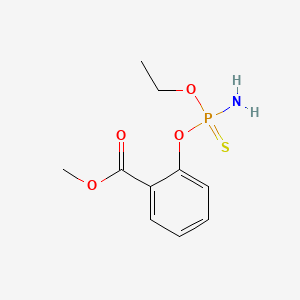![molecular formula C28H27ClN6S2 B12736027 9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-49-6](/img/structure/B12736027.png)
9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「9-(2-クロロフェニル)-3-メチル-N-(2-フェニルプロピル)-17-チア-2,4,5,8,14-ペンタザテトラシクロ[8.7.0.02,6.011,16]ヘプタデカ-1(10),3,5,8,11(16)-ペンタエン-14-カルボチオアミド」という化合物は、独自のテトラシクリック構造と複数の官能基を特徴とする複雑な有機分子です。
準備方法
合成経路と反応条件
この化合物の合成には、テトラシクリックコアの形成や様々な置換基の導入など、複数の工程が関与する可能性があります。一般的な合成経路には以下のようなものがあります。
環化反応: 適切な前駆体を含む環化反応によるテトラシクリックコアの形成。
置換反応: 求核置換反応または求電子置換反応による2-クロロフェニル基と2-フェニルプロピル基の導入。
チア化反応: 硫黄含有試薬を用いたチア化反応によるチア基の導入。
工業的生産方法
このような複雑な分子の工業的生産には、通常、収率と純度を最大化する反応条件の最適化が含まれます。これには以下のようなものが含まれます。
触媒: 反応速度と選択性を高めるための触媒の使用。
精製技術: クロマトグラフィーや結晶化などの高度な精製技術の実施。
化学反応解析
反応の種類
この化合物は、以下のような様々な化学反応を受けることができます。
酸化: スルホキシドまたはスルホンを形成するためのチア基の酸化。
還元: 対応するアミンを形成するためのカルボチオアミド基の還元。
置換: 芳香環における求電子置換反応または求核置換反応。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸 (m-CPBA)。
還元剤: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)。
置換試薬: ハロゲン、ハロアルカン、その他の求電子試薬または求核試薬。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりスルホキシドまたはスルホンが生成され、還元によりアミンが生成される可能性があります。
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Oxidation of the thia group to form sulfoxides or sulfones.
Reduction: Reduction of the carbothioamide group to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、有機合成における貴重な中間体となっています。
生物学
生物学において、この化合物は、構造的特徴により、抗菌作用や抗がん作用など、興味深い生物活性を持つ可能性があります。
医学
医学において、この化合物は、潜在的な治療用途の可能性について検討されています。そのユニークな構造は、特定の生物学的標的に作用し、新しい薬剤の開発につながる可能性があります。
産業
産業において、この化合物は、そのユニークな化学的性質により、ポリマーや高度複合材料などの新しい材料の開発に役立つ可能性があります。
作用機序
この化合物の作用機序は、分子標的との特定の相互作用によって異なります。考えられるメカニズムには、以下のようなものがあります。
酵素阻害: 特定の酵素に結合し、その活性を阻害すること。
受容体モジュレーション: 細胞受容体と相互作用し、シグナル伝達経路を調節すること。
DNAインターカレーション: DNAにインターカレーションし、遺伝子発現に影響を与えること。
類似の化合物との比較
類似の化合物
9-(2-クロロフェニル)-3-メチル-N-(2-フェニルプロピル)-17-チア-2,4,5,8,14-ペンタザテトラシクロ[8.7.0.02,6.011,16]ヘプタデカ-1(10),3,5,8,11(16)-ペンタエン-14-カルボチオアミド: 構造は似ていますが、置換基が異なります。
9-(2-ブロモフェニル)-3-メチル-N-(2-フェニルプロピル)-17-チア-2,4,5,8,14-ペンタザテトラシクロ[8.7.0.02,6.011,16]ヘプタデカ-1(10),3,5,8,11(16)-ペンタエン-14-カルボチオアミド: 塩素ではなく臭素の置換基を持つ類似の化合物です。
ユニークさ
この化合物のユニークさは、官能基とテトラシクリック構造の特定の組み合わせにあり、これにより、ユニークな化学的および生物学的特性がもたらされる可能性があります。
類似化合物との比較
Similar Compounds
9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide: Similar in structure but with different substituents.
9-(2-bromophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide: Similar but with a bromine substituent instead of chlorine.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical and biological properties.
特性
CAS番号 |
132418-49-6 |
|---|---|
分子式 |
C28H27ClN6S2 |
分子量 |
547.1 g/mol |
IUPAC名 |
9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C28H27ClN6S2/c1-17(19-8-4-3-5-9-19)14-31-28(36)34-13-12-21-23(16-34)37-27-25(21)26(20-10-6-7-11-22(20)29)30-15-24-33-32-18(2)35(24)27/h3-11,17H,12-16H2,1-2H3,(H,31,36) |
InChIキー |
GBKCTOHXZYJZJL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NCC(C)C5=CC=CC=C5)C(=NC2)C6=CC=CC=C6Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



